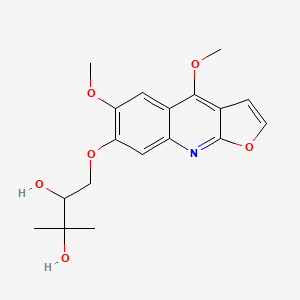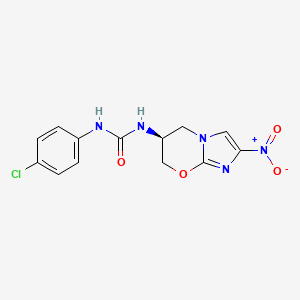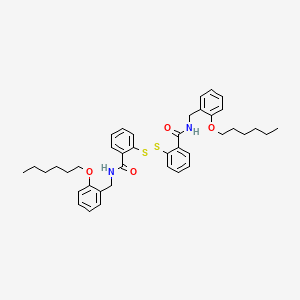![molecular formula C31H35ClN2O9S B12698949 (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol CAS No. 93665-46-4](/img/structure/B12698949.png)
(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzocbenzothiepin moiety, a piperazine ring, and a butenedioic acid group. Its intricate structure allows it to participate in a variety of chemical reactions and interact with different biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the benzocbenzothiepin moiety : This can be achieved through a series of cyclization reactions involving appropriate precursors.
- Introduction of the piperazine ring : This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the benzocbenzothiepin structure.
- Attachment of the butenedioic acid group : This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the benzocbenzothiepin moiety, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can occur at the double bonds or the benzocbenzothiepin moiety, resulting in the formation of reduced derivatives.
- Substitution : The piperazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Oxidizing agents : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
- Reducing agents : Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
- Nucleophiles : Such as amines or alkoxides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully or partially reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various reactions, making it valuable for developing new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological targets. Its structure allows it to bind to specific proteins or enzymes, making it a useful tool for studying biochemical pathways and mechanisms.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it may have applications in treating certain diseases or conditions.
Industry: In industry, the compound is used in the development of new materials and products. Its unique properties make it valuable for creating specialized chemicals and materials with specific functions.
Wirkmechanismus
Der Wirkungsmechanismus von (Z)-But-2-ensäure;2-[4-[(3Z)-3-(2-Chlor-6H-benzocbenzothiepin-11-yliden)propyl]piperazin-1-yl]ethanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann an Proteine oder Enzyme binden und deren Aktivität verändern, wodurch verschiedene biochemische Pfade beeinflusst werden. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen führen, wie z. B. Signaltransduktion, Genexpression oder Stoffwechselaktivität.
Eigenschaften
CAS-Nummer |
93665-46-4 |
|---|---|
Molekularformel |
C31H35ClN2O9S |
Molekulargewicht |
647.1 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H27ClN2OS.2C4H4O4/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27;2*5-3(6)1-2-4(7)8/h1-2,4-8,16,27H,3,9-15,17H2;2*1-2H,(H,5,6)(H,7,8)/b21-6-;2*2-1- |
InChI-Schlüssel |
VZEBNVGZOAJPRG-FLSZDDNNSA-N |
Isomerische SMILES |
C1N(CCN(C1)CCO)CC/C=C/2\C3=C(SCC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)




![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)



